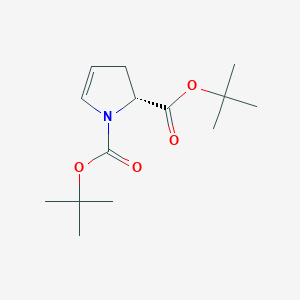![molecular formula C12H16O3S B12438236 Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is an organic compound with the molecular formula C₁₂H₁₆O₃S and a molecular weight of 240.32 g/mol . This compound is characterized by the presence of an ethyl ester group, a phenyl ring substituted with a hydroxyethyl group, and a sulfanyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate typically involves the reaction of 4-(1-hydroxyethyl)phenylthiol with ethyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Applications De Recherche Scientifique
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, influencing cellular redox balance. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate can be compared with similar compounds such as:
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]thio}acetate: Similar structure but with a thioether group instead of a sulfanyl group.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfinyl}acetate: Contains a sulfinyl group instead of a sulfanyl group, leading to different redox properties.
Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfonyl}acetate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, affecting its reactivity and biological activity
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16O3S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
ethyl 2-[4-(1-hydroxyethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C12H16O3S/c1-3-15-12(14)8-16-11-6-4-10(5-7-11)9(2)13/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
ZAYMVLHANSCUMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)

![[4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12438165.png)
![3-(4-Cyanobenzylidene)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B12438172.png)
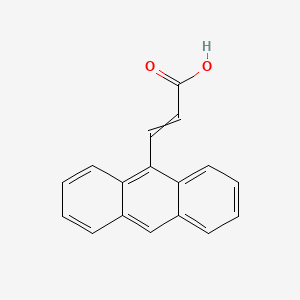
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
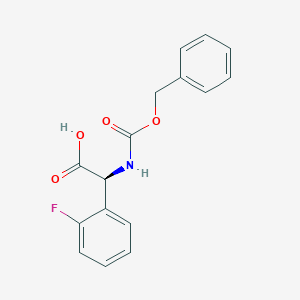
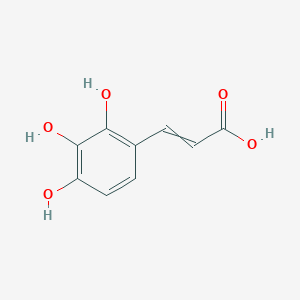
![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
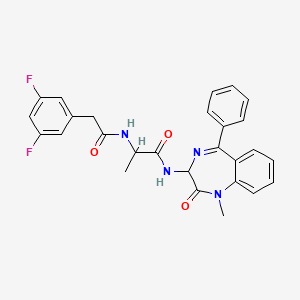

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

